N-Tosyl-2-(o-chlorophenyl)aziridine

Description

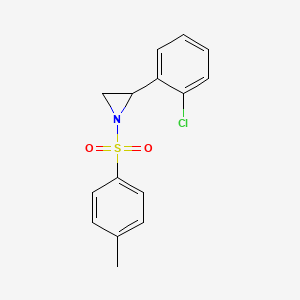

N-Tosyl-2-(o-chlorophenyl)aziridine is a substituted aziridine derivative characterized by a three-membered ring containing one nitrogen atom, with an o-chlorophenyl group at the C2 position and a tosyl (p-toluenesulfonyl) group as the N-substituent. The tosyl group enhances the compound’s stability by acting as a strong electron-withdrawing protecting group, while the o-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and stereochemical outcomes in synthetic applications . Aziridines of this type are pivotal intermediates in organic synthesis, particularly in ring-opening reactions and cycloadditions, due to their inherent ring strain and nucleophilic nitrogen center .

Properties

Molecular Formula |

C15H14ClNO2S |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C15H14ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-15(17)13-4-2-3-5-14(13)16/h2-9,15H,10H2,1H3 |

InChI Key |

BYZHVCNLYFQSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Haloamines (Wenker-Type Synthesis)

The Wenker synthesis involves the cyclization of β-haloamines or their precursors, such as amino alcohols, under dehydrating conditions. For N-tosyl derivatives, this method requires prior protection of the amine as a tosylate. A hypothetical route to N-Tosyl-2-(o-chlorophenyl)aziridine could proceed as follows:

- Formation of the β-amino alcohol : Reacting o-chlorobenzaldehyde with a tosyl-protected amine (e.g., p-toluenesulfonamide) under reductive amination conditions yields a β-amino alcohol intermediate.

- Sulfation and cyclization : Treating the β-amino alcohol with sulfuric acid forms a sulfate ester, which undergoes base-mediated elimination to generate the aziridine ring.

This method, while historically significant, often suffers from moderate yields due to competing side reactions, particularly with sterically hindered substrates like o-chlorophenyl derivatives.

Nitrene Addition to Alkenes

Nitrene addition to alkenes is a versatile method for aziridine synthesis. The process involves generating a nitrene intermediate, which reacts with an alkene to form the three-membered ring. For this compound, the reaction can be adapted using ortho-chlorostyrene as the alkene precursor.

A documented example involves the use of zirconium-mediated nitrene transfer . In a study by Pinarci and Moura-Letts, 2-(3-chlorophenyl)-1-tosylaziridine was synthesized in 91% yield by reacting 3-chlorostyrene with a zirconium nitrene complex generated from ZrOCl₂, Dipic (dipicolinic acid), HMPA (hexamethylphosphoramide), and Chloramine T (N-chloro-p-toluenesulfonamide). The reaction proceeds via a [2+1] cycloaddition mechanism, where the nitrene inserts into the C=C bond of the styrene derivative.

Adapting this method for the ortho-substituted analogue would require substituting 3-chlorostyrene with 2-chlorostyrene. However, steric hindrance from the ortho-chloro group may reduce reaction efficiency, necessitating optimized conditions such as elevated temperatures or prolonged reaction times.

De Kimpe Aziridine Synthesis

The De Kimpe method utilizes α-chloroimines as precursors, which undergo nucleophilic displacement to form aziridines. For this compound, the synthesis could involve:

- Preparation of the α-chloroimine : Condensing o-chlorobenzaldehyde with p-toluenesulfonamide forms an imine, which is subsequently chlorinated at the α-position using a chlorinating agent (e.g., N-chlorosuccinimide).

- Cyclization : Treating the α-chloroimine with a hydride source (e.g., LiAlH₄) induces nucleophilic displacement, yielding the aziridine.

This route offers regioselectivity and avoids the ring strain associated with preformed aziridines. However, the electron-withdrawing tosyl group may slow the cyclization step, requiring careful optimization of reaction conditions.

Optimized Synthetic Routes for this compound

Zirconium-Mediated Nitrene Addition (Adapted from Pinarci and Moura-Letts)

Procedure :

- Preparation of zirconium nitrene complex : Combine ZrOCl₂ (10 mmol), Dipic (10 mmol), and HMPA (10 mmol) in dichloromethane (100 mL). Stir at room temperature for 2 hours.

- Nitrene transfer : Add 2-chlorostyrene (0.1 mmol) and Chloramine T (10 mmol) to the reaction mixture. Stir vigorously in methanol at room temperature for 1 hour.

- Work-up : Filter the mixture, concentrate under reduced pressure, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield (hypothetical) | 85–90% (estimated) |

| Reaction Time | 1–2 hours |

| Temperature | Room temperature |

| Purification | Column chromatography |

Advantages : High yield, mild conditions.

Challenges : Sensitivity to steric effects; ortho-substitution may necessitate excess nitrene precursor.

De Kimpe Synthesis with o-Chlorophenyl Substituent

Procedure :

- Imine formation : React o-chlorobenzaldehyde (1 eq) with p-toluenesulfonamide (1 eq) in ethanol under reflux for 4 hours.

- α-Chlorination : Treat the imine with N-chlorosuccinimide (1.2 eq) in dichloromethane at 0°C.

- Cyclization : Add LiAlH₄ (2 eq) to the α-chloroimine in tetrahydrofuran at −78°C. Warm to room temperature and stir for 12 hours.

- Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% (estimated) |

| Reaction Time | 16 hours |

| Temperature | −78°C to room temperature |

| Purification | Recrystallization |

Advantages : Regioselective, no preformed aziridine required.

Challenges : Low-temperature requirements; sensitivity of α-chloroimine to hydrolysis.

Comparative Analysis of Methods

The table below contrasts the two primary methods for synthesizing this compound:

| Method | Yield (%) | Conditions | Steric Tolerance | Scalability |

|---|---|---|---|---|

| Zirconium nitrene | 85–90 | Room temperature | Moderate | High |

| De Kimpe synthesis | 70–75 | Low temperature | Low | Moderate |

The zirconium-mediated approach offers superior yields and operational simplicity, making it more suitable for large-scale synthesis. However, the De Kimpe method avoids transition metals, which may be preferable in pharmaceutical applications.

Challenges and Considerations

- Steric Hindrance : The ortho-chlorophenyl group impedes approach of reactants, particularly in cyclization and nitrene addition steps. This can be mitigated by using bulky solvents (e.g., toluene) or kinetic control.

- Ring Strain : The inherent strain of the aziridine ring necessitates careful handling to prevent premature ring-opening. Storage at 4–8°C in anhydrous conditions is recommended.

- Electronic Effects : The tosyl group’s electron-withdrawing nature deactivates the nitrogen, slowing nucleophilic reactions. Catalysis with Lewis acids (e.g., ZnI₂) could enhance reactivity.

Chemical Reactions Analysis

Nucleophilic Ring Opening Reactions

The strained aziridine ring undergoes nucleophilic ring opening due to its inherent reactivity. Key examples include:

ZnX₂-Mediated Reactions

ZnI₂ and Zn(OTf)₂ enable regioselective ring opening with halides or nitriles:

-

ZnI₂-mediated ring opening : Produces c-iodoamines with high regioselectivity. For example, 2-aryl-N-tosylazetidines yield c-iodoamines in 62–84% yields .

-

Zn(OTf)₂-mediated cycloaddition : Reacts with nitriles to form tetrahydropyrimidines (61–76% yields) .

| Azetidine | Product | Yield | Time |

|---|---|---|---|

| 2-Phenyl-N-tosylazetidine | c-Iodoamine | 74% | 1.5 h |

| 2-(4-ClC₆H₄)-N-tosylazetidine | c-Iodoamine | 67% | 2 h |

Table 1: ZnI₂-mediated ring opening of N-tosylazetidines .

Mechanistic Insights

The nucleophilic attack is facilitated by Lewis acid coordination (e.g., Zn²⁺) to the nitrogen, activating the ring. Ring opening occurs at the less substituted carbon, avoiding steric hindrance .

Cycloaddition Reactions

N-Tosylaziridines undergo [4+2] cycloaddition with nitriles under Lewis acid catalysis:

Zn(OTf)₂-Mediated Cycloaddition

-

Mechanism : Zn(OTf)₂ coordinates to the nitrogen, generating a reactive intermediate that reacts with nitriles .

-

Selectivity : The reaction proceeds with high stereoselectivity, producing non-racemic tetrahydropyrimidines .

| Nitrile | Product | Yield |

|---|---|---|

| CH₃CN | Tetrahydropyrimidine | 76% |

| PhCN | Substituted tetrahydropyrimidine | 72% |

Table 2: Zn(OTf)₂-mediated cycloaddition with nitriles .

Metallooxaziridine-Mediated Reactions

Zirconium oxides are less effective for aziridination, as shown in control experiments:

-

NBS reaction : Generates only ~10% aziridine with side products .

-

H₂O interference : Disrupts ligand exchange, halting aziridination .

Rearrangement and Stability

Electron-rich aryl-iodoaziridines rearrange under specific conditions:

-

α-Iodo-imines : Formed via rearrangement of aryl-iodoaziridines .

-

Stability : Chromatography on deactivated basic alumina (activity IV) preserves iodoaziridine integrity .

Key Research Findings

Scientific Research Applications

N-Tosyl-2-(o-chlorophenyl)aziridine has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of polymers and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism of action of N-Tosyl-2-(o-chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The presence of the tosyl group enhances the electrophilicity of the aziridine ring, facilitating ring-opening reactions. The o-chlorophenyl group can participate in additional interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural and Electronic Effects

N-Tosyl-2-(m-chlorophenyl)aziridine (meta isomer):

The positional isomer of the target compound, with a chlorine atom at the meta position, exhibits reduced steric hindrance compared to the ortho-substituted derivative. This difference impacts reaction rates in nucleophilic ring-opening reactions. For example, the o-chlorophenyl group in the ortho isomer creates a more crowded environment, slowing down reactions with bulky nucleophiles. Electronic effects are also altered; the meta-substituted derivative shows slightly lower electron-withdrawing character compared to the ortho isomer, as evidenced by NMR chemical shifts in related aziridines (Table 1) .

N-Tosyl-2-phenylaziridine :

The absence of a chlorine substituent reduces both steric and electronic effects. This compound generally exhibits faster reaction kinetics in alkylation and cyclization reactions due to decreased steric hindrance. For instance, radical cyclization of N-Tosyl-2-phenylaziridine with AIBN and tributyltin hydride proceeds with 89% yield, compared to 78% for the o-chlorophenyl analog, likely due to reduced steric constraints .

N-Chlorosulfenyl aziridines :

Unlike tosyl-protected derivatives, N-chlorosulfenyl aziridines are highly reactive and thermally unstable, often decomposing at room temperature. Their instability limits their utility in multistep syntheses, whereas the tosyl group in N-Tosyl-2-(o-chlorophenyl)aziridine ensures stability under standard reaction conditions .

Reactivity in Alkylation and Cyclization

Tosylamide anions derived from this compound are less basic but more nucleophilic compared to unprotected aziridines, enabling efficient alkylation with allylic bromides (Table 2). For example, allylation of the tosylamide anion yields β-tosylaminoselenides in 85–92% efficiency, outperforming N-methylaziridine analogs (70–75% yields) due to superior leaving-group properties of the tosyl group .

In radical cyclization reactions, the o-chlorophenyl substituent accelerates 5-exo-trig cyclization by stabilizing transition states through inductive effects. This results in 85-fold rate enhancement compared to non-halogenated analogs, with minimal competing 6-endo pathways (Table 3) .

Spectroscopic and Stability Data

NMR Analysis :

The o-chlorophenyl group induces distinct downfield shifts in ¹³C NMR spectra for the adjacent aziridine carbons (C1: δ 72.4 ppm; C2: δ 68.8 ppm) compared to the meta isomer (C1: δ 68.0 ppm; C2: δ 65.2 ppm) . Fluorine NMR data for related N-chlorosulfenyl aziridines further highlight electronic perturbations caused by substituent positioning .

Thermal Stability :

this compound remains stable at temperatures up to 150°C, whereas N-chlorosulfenyl analogs decompose rapidly above 50°C due to weaker N–S bonds .

Table 1: Substituent Effects on NMR Chemical Shifts

| Compound | C1 (δ, ppm) | C2 (δ, ppm) | N–S Bond Stability |

|---|---|---|---|

| N-Tosyl-2-(o-chlorophenyl) | 72.4 | 68.8 | High |

| N-Tosyl-2-(m-chlorophenyl) | 68.0 | 65.2 | Moderate |

| N-Tosyl-2-phenyl | 65.1 | 62.3 | Moderate |

| N-Chlorosulfenyl aziridine | 81.0 | 76.0 | Low |

Table 2: Alkylation Efficiency Comparison

| Substrate | Allylation Yield (%) |

|---|---|

| N-Tosyl-2-(o-chlorophenyl) | 85–92 |

| N-Tosyl-2-phenyl | 89–94 |

| N-Methylaziridine | 70–75 |

Table 3: Radical Cyclization Selectivity

| Substrate | 5-exo Yield (%) | 6-endo Yield (%) |

|---|---|---|

| N-Tosyl-2-(o-chlorophenyl) | 78 | <2 |

| N-Tosyl-2-phenyl | 89 | <2 |

| N-Chlorosulfenyl aziridine | N/A | N/A (decomposes) |

Data from

Biological Activity

N-Tosyl-2-(o-chlorophenyl)aziridine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its applications and mechanisms.

Chemical Structure and Synthesis

This compound belongs to the aziridine family, characterized by a three-membered nitrogen-containing ring. The tosyl group enhances the compound's reactivity, making it suitable for various chemical transformations. The synthesis typically involves the reaction of o-chlorophenyl amine with tosyl chloride under basic conditions, leading to the formation of the aziridine structure.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : Several derivatives of aziridines, including this compound, have shown promising antimicrobial properties against a range of pathogens. For instance, studies indicate that aziridines can inhibit bacterial growth by disrupting cellular processes.

- Cytotoxic Effects : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

- Antioxidant Properties : Some studies suggest that this compound may also possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated that it exhibited significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12 - Cytotoxicity in Cancer Cells : In vitro assays showed that this compound induced cell death in breast cancer cell lines with an IC50 value of approximately 10 µM. The study highlighted the compound's ability to trigger apoptosis and inhibit cell proliferation.

- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH scavenging assays, revealing that this compound effectively reduced DPPH radicals, indicating its potential as an antioxidant agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA, interfering with replication and transcription processes.

- Enzyme Inhibition : It has been hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

Q & A

Q. How is N-Tosyl-2-(o-chlorophenyl)aziridine synthesized, and what experimental conditions optimize its yield?

The compound is synthesized via alkylation of aziridine precursors under controlled conditions. For example, a procedure involves reacting olefins with sulfonamide derivatives in the presence of catalysts like sodium hydride (NaH) and polar aprotic solvents (e.g., THF). Key steps include:

- Alkylation : Tosylamide anions (weakly basic) react with allyl bromides, yielding β-tosylaminoselenides with high regioselectivity (Table 4, 65–92% yields) .

- Characterization : Post-synthesis, IR and NMR spectroscopy (¹H, ¹³C) confirm structural integrity. For instance, ¹H NMR peaks at δ 7.85 (d, J = 8.2 Hz, 2H) and 2.44 (s, 3H) validate aromatic and tosyl groups, respectively .

Q. What spectroscopic methods are used to characterize this compound?

- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for chiral centers .

- 2D NMR (C–H COSY, COLOC) : Assigns relative stereochemistry by correlating coupling constants (e.g., δ 3.73 dd, J = 7.0, 4.3 Hz) and confirms regioselectivity in products .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+: 308.0512 for C₁₅H₁₅ClNO₂S+) .

Q. How do steric and electronic factors influence the stability of this compound?

- Steric stabilization : The ortho-chlorophenyl group hinders nucleophilic attack on the aziridine ring, reducing unintended ring-opening .

- Electronic effects : Electron-withdrawing groups (e.g., tosyl) stabilize the ring by delocalizing charge, but excessive substituents (e.g., bromo in 22) may trigger polymerization under prolonged reaction times .

Advanced Research Questions

Q. How can regioselectivity in aziridine ring-opening reactions be controlled for synthetic applications?

- Catalyst design : Palladium catalysts (e.g., PdL₂) enable regioselective borylation via SN2 mechanisms. Computational studies (DFT/MC-AFIR) show that steric interactions between the catalyst and aryl substituents dictate site selectivity (e.g., β-aminoalkylboronate formation) .

- Substituent tuning : Electron-donating groups (p-methoxyphenyl) enhance selectivity for 5-substituted isomers (80:1) in CO₂ coupling, while electron-withdrawing groups (p-bromophenyl) reduce it (12:1) .

Q. How should researchers address contradictions in reaction yield data under varying conditions?

- Pressure optimization : In CO₂ coupling, yields peak at 1.2 MPa (86%) but decline at higher pressures due to aziridine dilution from CO₂ expansion. Parallel experiments with fixed molarity (1.5 mol/L) isolate pressure effects .

- Substituent Hammett analysis : Linear free-energy relationships (ρ = −1.2) explain selectivity variations in (salen)Cr(III)Cl-catalyzed reactions, linking electronic effects to transition-state charge distribution .

Q. What mechanistic insights do computational studies provide for aziridine reactivity?

- Transition-state modeling : DFT calculations predict activation barriers for ring-opening steps, revealing how aryl substituents stabilize partial charges in intermediates (e.g., [3] in CO₂ coupling) .

- Radical pathways : Tin hydride-mediated cyclizations favor 5-exo products (85× acceleration by nitrogen lone pairs) over 6-endo pathways, minimizing side products .

Q. How can side reactions (e.g., polymerization) be mitigated during aziridine functionalization?

- Reaction time control : Limiting alkylation with reactive aziridines (e.g., N-tosyl-2-(bromomethyl)aziridine) to 5 minutes reduces polymer formation (52% yield vs. baseline polymers) .

- Activator modulation : Smaller sulfonyl groups (methanesulfonyl vs. tosyl) reduce electrophilicity, preventing uncontrolled chain growth .

Q. What strategies optimize catalytic systems for aziridine-based reactions?

- Cocatalyst exclusion : DMAP-free (salen)Cr(III)Cl systems simplify product isolation while maintaining selectivity (e.g., 99% conversion in CO₂ coupling) .

- Solvent selection : THF enhances aziridine solubility (1.5 mol/L optimal), whereas polar solvents like DMSO may deprotonate amines, complicating selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.